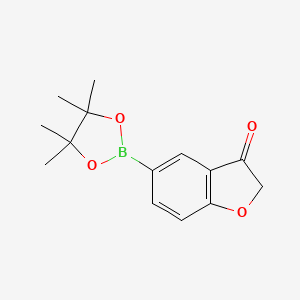
5'-O-Dimethoxytrityl-N-isobutyryl-deoxyguanosine(DMT-dG-iBu)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-Dimethoxytrityl-N-isobutyryl-deoxyguanosine is a deoxynucleoside derivative commonly used in the synthesis of oligonucleotides. It is characterized by the presence of a dimethoxytrityl (DMT) protecting group at the 5’-hydroxyl position and an isobutyryl group at the N2 position of deoxyguanosine. This compound is essential in the field of molecular biology and biochemistry for the preparation of DNA sequences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-Dimethoxytrityl-N-isobutyryl-deoxyguanosine typically involves the protection of the 5’-hydroxyl group of deoxyguanosine with a dimethoxytrityl chloride in the presence of pyridine. The N2 position is then protected with an isobutyryl group. The reaction conditions include:
Solvent: Pyridine
Temperature: Room temperature, followed by cooling to 0°C
Reagents: Dimethoxytrityl chloride, isobutyryl chloride
Yield: Approximately 75%
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: For the protection reactions
Purification: Using chromatography techniques to ensure high purity
Quality Control: Ensuring the product meets the required specifications for use in oligonucleotide synthesis.
Chemical Reactions Analysis
Types of Reactions
5’-O-Dimethoxytrityl-N-isobutyryl-deoxyguanosine undergoes several types of chemical reactions, including:
Deprotection: Removal of the DMT group using acidic conditions
Substitution: Reactions at the N2 position
Oxidation and Reduction: Modifications to the guanine base
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane
Substitution: Various alkylating agents
Oxidation: Potassium permanganate or other oxidizing agents
Major Products
Deprotected deoxyguanosine: After removal of the DMT group
Substituted derivatives: Depending on the reagents used.
Scientific Research Applications
5’-O-Dimethoxytrityl-N-isobutyryl-deoxyguanosine is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of oligonucleotides
Biology: In the study of DNA sequences and genetic research
Medicine: For the development of therapeutic oligonucleotides
Industry: In the production of DNA-based sensors and diagnostic tools
Mechanism of Action
The mechanism of action of 5’-O-Dimethoxytrityl-N-isobutyryl-deoxyguanosine involves its incorporation into oligonucleotide chains during DNA synthesis. The DMT group protects the 5’-hydroxyl group, preventing unwanted reactions, while the isobutyryl group protects the N2 position. These protecting groups are removed under specific conditions to allow the formation of the desired DNA sequence .
Comparison with Similar Compounds
Similar Compounds
- N2-Isobutyryl-2’-deoxyguanosine
- 5’-O-Dimethoxytrityl-2’-deoxyguanosine
- N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine-3’-phosphoramidite
Uniqueness
5’-O-Dimethoxytrityl-N-isobutyryl-deoxyguanosine is unique due to its dual protection at both the 5’-hydroxyl and N2 positions, making it highly suitable for oligonucleotide synthesis. This dual protection ensures high fidelity and efficiency in the synthesis process .
Properties
Molecular Formula |
C35H37N5O7 |
|---|---|
Molecular Weight |
639.7 g/mol |
IUPAC Name |
N-[9-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C35H37N5O7/c1-21(2)32(42)38-34-37-31-30(33(43)39-34)36-20-40(31)29-18-27(41)28(47-29)19-46-35(22-8-6-5-7-9-22,23-10-14-25(44-3)15-11-23)24-12-16-26(45-4)17-13-24/h5-17,20-21,27-29,41H,18-19H2,1-4H3,(H2,37,38,39,42,43)/t27-,28-,29-/m1/s1 |
InChI Key |
RMQXDNUKLIDXOS-MPFGFTFXSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B13406029.png)

![N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide](/img/structure/B13406043.png)

![1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea](/img/structure/B13406060.png)
![methyl [(1R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate](/img/structure/B13406063.png)
![[(2R,3S,5R)-3-benzoyloxy-4,4-dimethyl-5-methylsulfonyloxyoxolan-2-yl]methyl benzoate](/img/structure/B13406079.png)

![2-[(1,2,3,6,7,8-Hexahydro-4-pyrenyl)carbonyl]benzoic Acid](/img/structure/B13406093.png)




